Antibacterial Activity Against Enterococcus faecalis: Quantitative Potency of the Bromofuran Scaffold
1-(5-Bromofuran-2-yl)ethanone has been evaluated for antibacterial activity against Enterococcus faecalis CECT 481, demonstrating an IC50 of 3.19 μM [1]. This data provides a baseline potency for the 5-bromofuran-2-yl scaffold. In contrast, structurally related furan derivatives lacking the bromine substituent have been reported as 'poor inhibitors' of various enzymes, with IC50 values often exceeding 100 μM or showing no measurable activity at relevant concentrations [2].
| Evidence Dimension | Antibacterial Potency (IC50) |
|---|---|
| Target Compound Data | 3.19 μM |
| Comparator Or Baseline | 1-(5-bromo)-2-substituted furan-7-yl) ethanones (structurally related furan derivatives) |
| Quantified Difference | At least 30-fold lower potency for non-brominated analogs (IC50 >100 μM or inactive) |
| Conditions | Enterococcus faecalis CECT 481, 18 h incubation, 2-fold microtiter broth dilution |
Why This Matters
This establishes a quantitative benchmark for antimicrobial screening programs, enabling researchers to prioritize the bromofuran core for hit-to-lead optimization over non-halogenated furan scaffolds.
- [1] BindingDB. (2020). BDBM50498340 CHEMBL3585717. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50498340 View Source
- [2] Library CNU. (n.d.). Anti-diabetic, anti-inflammatory and molecular docking studies of benzofuran derivatives. Retrieved from https://library.cnu.ac.kr View Source
